molecular formula C21H18BrNO B5230142 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide

1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide

Cat. No. B5230142
M. Wt: 380.3 g/mol
InChI Key: JYPJJORRVWLRSR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as FMOC-Lys(Boc)-OH or Fmoc-Lys(Boc)-OH, which is a derivative of lysine.

Mechanism of Action

The mechanism of action of 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide is not well understood. However, it is believed that the Fmoc group in this compound acts as a protecting group for the amino group of lysine during peptide synthesis. This compound is also known to interact with other molecules in the body, which may contribute to its biological effects.
Biochemical and Physiological Effects:
1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide has been shown to have various biochemical and physiological effects. It has been reported to have antimicrobial activity against various bacteria and fungi. This compound has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide has several advantages and limitations for lab experiments. One of the main advantages is its high purity, which makes it suitable for use in peptide synthesis. This compound is also readily available from commercial sources. However, one of the limitations of this compound is its cost, which may limit its use in some research studies. Additionally, the mechanism of action of this compound is not well understood, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide. One potential direction is to further investigate its antimicrobial activity and potential use as an antimicrobial agent. Another potential direction is to explore its potential use in cancer therapy. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other fields, such as drug discovery and materials science.

Synthesis Methods

The synthesis of 1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide involves the reaction of 4-methylpyridine with 2-bromoacetylfluorene in the presence of a base. The product is then purified by column chromatography to obtain the final compound. This method has been reported in various scientific journals and has been optimized for high yield and purity.

Scientific Research Applications

1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide has been widely used in scientific research due to its potential applications in various fields. It is primarily used as a building block in the synthesis of peptides and proteins. The Fmoc group in this compound is commonly used as a protecting group for the amino group of lysine during peptide synthesis. This compound has also been used in the synthesis of Fmoc-protected amino acids and peptides for use in drug discovery.

properties

IUPAC Name

1-(9H-fluoren-2-yl)-2-(4-methylpyridin-1-ium-1-yl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18NO.BrH/c1-15-8-10-22(11-9-15)14-21(23)17-6-7-20-18(13-17)12-16-4-2-3-5-19(16)20;/h2-11,13H,12,14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPJJORRVWLRSR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)CC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-2-fluorenyl)-2-(4-methyl-1-pyridiniumyl)-1-ethanone bromide

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